Octachlorodibenzo-p-dioxin-13C12
Description
Overview of PCDD/Fs as Persistent Organic Pollutants (POPs) in Academic Contexts
PCDD/Fs are classified as Persistent Organic Pollutants (POPs), a group of chemicals that are highly resistant to environmental degradation through chemical, biological, and photolytic processes. scielo.brresearchgate.net Their chemical stability and lipophilic (fat-soluble) nature lead to bioaccumulation in the fatty tissues of organisms, resulting in biomagnification as they move up the food chain. scielo.brnih.gov
These compounds are not produced intentionally but are generated as unwanted by-products of various industrial and combustion processes. scielo.brnih.govoaes.cc Key anthropogenic sources include:
Incineration of municipal, medical, and hazardous waste. nih.gov
Chlorine bleaching processes in the pulp and paper industry. nih.gov
Manufacturing of certain pesticides and herbicides. oaes.ccnih.gov
Metallurgical industries. researchgate.net
Uncontrolled burning, such as forest fires. nih.govnih.gov
Due to their persistence, potential for long-range environmental transport, and toxic effects, PCDD/Fs are included under the Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of POPs. scielo.broaes.cc The primary route of human exposure to these compounds is through the diet, with over 95% of background exposure coming from the consumption of animal-derived foods like meat, dairy products, and fish. nih.govnih.govtappi.orgnih.gov
Academic Significance of Octachlorodibenzo-p-dioxin (B131699) (OCDD) within PCDD/F Congener Research
Within the 210 congeners of PCDD/Fs, Octachlorodibenzo-p-dioxin (OCDD), the fully chlorinated dioxin congener, holds particular academic significance. Research has consistently shown that OCDD is often the most abundant congener by mass found in various environmental matrices, including soil, sediment, and air, as well as in technical mixtures like pentachlorophenol (B1679276) (PCP). oaes.ccnih.govscirp.org
The dominance of OCDD in environmental samples makes it a key marker in source apportionment studies. nih.govscirp.org By analyzing the specific pattern, or "congener profile," of PCDD/Fs in a sample and comparing it to the profiles of known sources, researchers can identify the likely origins of the contamination. nih.govnih.gov For instance, the congener profile of impurities in technical grade PCP is distinctly dominated by OCDD, a characteristic that helps in identifying PCP as a historical contamination source in certain areas. nih.govscirp.org While OCDD is the most prevalent congener, its toxicity is considered the lowest among the 2,3,7,8-substituted congeners, having a Toxic Equivalency Factor (TEF) of 0.0003 assigned by the World Health Organization (WHO). nih.govmst.dk
PCDD/F Congeners of Toxicological Concern and their WHO-2005 TEFs
| Congener | Toxic Equivalency Factor (TEF) |
|---|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) | 1 |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,4,7,8-HxCDD) | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin (1,2,3,6,7,8-HxCDD) | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,7,8,9-HxCDD) | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD) | 0.01 |
| Octachlorodibenzo-p-dioxin (OCDD) | 0.0003 |
| 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF) | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF) | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran (2,3,4,7,8-PeCDF) | 0.3 |
Role of Isotopic Labeling: Octachlorodibenzo-p-dioxin-13C12 (OCDD-13C12) in Advanced Environmental Analytical Chemistry
The accurate quantification of PCDD/Fs in environmental samples at trace levels presents a significant analytical challenge. researchgate.net Isotopic labeling is a technique used to track the passage of an isotope through a reaction or process. wikipedia.org In environmental analytical chemistry, this involves using compounds where one or more atoms have been replaced by their stable, non-radioactive isotopes, such as Carbon-13 (¹³C). wikipedia.org
This compound (OCDD-13C12) is an isotopically labeled form of OCDD where all twelve carbon atoms are the ¹³C isotope instead of the common ¹²C isotope. isotope.com This labeled compound is a critical tool in the most reliable and accurate method for analyzing dioxins: isotope dilution mass spectrometry (IDMS). researchgate.netmdpi.comduq.edu
The IDMS method, often coupled with high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), is considered the gold standard for POPs analysis and is specified in regulatory methods like the U.S. Environmental Protection Agency (EPA) Method 1613 and 8290A. mdpi.comnih.govresearchgate.netepa.gov In this technique, a known amount of ¹³C-labeled standard, such as OCDD-13C12, is added to a sample at the very beginning of the analytical procedure. famic.go.jp
This labeled compound, often referred to as an internal standard, behaves chemically and physically almost identically to its unlabeled native counterpart (the analyte). epa.govfamic.go.jp Because the mass spectrometer can distinguish between the mass of the labeled standard and the native analyte, any losses of the target analyte during the complex extraction and cleanup steps can be precisely corrected for. researchgate.net This approach compensates for procedural losses and matrix effects, leading to highly accurate and precise quantification of the native PCDD/F congeners in the original sample. researchgate.netduq.edu The use of OCDD-13C12 is therefore indispensable for obtaining the reliable, high-quality data needed for environmental monitoring, human health risk assessment, and regulatory compliance. researchgate.netnih.gov
Properties of OCDD and its ¹³C₁₂-Labeled Analog
| Property | Octachlorodibenzo-p-dioxin (OCDD) | This compound (OCDD-13C12) |
|---|---|---|
| Chemical Formula | C₁₂Cl₈O₂ | ¹³C₁₂Cl₈O₂ |
| CAS Number | 3268-87-9 isotope.com | 114423-97-1 isotope.com |
| Molecular Weight | 459.75 isotope.com | 471.66 isotope.com |
| Primary Use in Research | Analyte; environmental marker | Internal standard for isotope dilution analysis nih.govepa.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOIBFBMSLDGNHL-WCGVKTIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C]12=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)O[13C]3=[13C](O2)[13C](=[13C]([13C](=[13C]3Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921369 | |
| Record name | Octachlorodibenzo-p-dioxin-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114423-97-1 | |
| Record name | Dibenzo(b,e)(1,4)dioxin-13C12, octachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114423971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octachlorodibenzo-p-dioxin-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20921369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Production of Octachlorodibenzo P Dioxin 13c12 for Research Applications
Total Synthesis Approaches for ¹³C-Labeled Dioxins and Furans
The total synthesis of fully ¹³C-labeled polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) is a complex task that begins with simple, isotopically enriched starting materials. A general and effective method for creating the dibenzo-p-dioxin (B167043) structure is the Ullmann condensation reaction. magtech.com.cnorganic-chemistry.org This classic reaction involves the copper-catalyzed coupling of two aryl halide molecules at high temperatures to form a biaryl system. organic-chemistry.org In the context of dioxin synthesis, it is typically used to form an ether bond between a substituted phenoxide and an aryl halide. nih.govmdpi.com
For the synthesis of ¹³C₁₂-OCDD, the process would necessitate starting with a precursor where all six carbon atoms of the benzene (B151609) ring are ¹³C isotopes. A plausible synthetic route involves:
Preparation of a ¹³C₆-labeled catechol or polychlorinated phenol. This is the foundational step where the isotopic label is introduced.
Copper-catalyzed Ullmann Condensation. The ¹³C₆-labeled precursors are then coupled. For example, the self-condensation of a ¹³C₆-labeled potassium polychlorophenate, or the reaction between a ¹³C₆-labeled catechol and a corresponding ¹³C₆-labeled polychlorinated benzene, would form the fully ¹³C-labeled dibenzo-p-dioxin backbone. nih.gov
Perchlorination. The final step involves the exhaustive chlorination of the ¹³C₁₂-dibenzo-p-dioxin core to introduce all eight chlorine atoms, yielding ¹³C₁₂-OCDD. This step must be carefully controlled to achieve complete chlorination without causing degradation of the molecule.
While specific, proprietary synthesis details for ¹³C₁₂-OCDD are not publicly disclosed, the general principles of ¹³C-labeled compound synthesis and the Ullmann reaction provide the chemical foundation for its production. magtech.com.cnsioc-journal.cn The use of ¹³C-labeled internal standards is critical as they behave almost identically to their unlabeled counterparts during extraction and analysis but are distinguishable by mass spectrometry, allowing for accurate quantification and correction for procedural losses. romerlabs.comlibios.fr
Methodologies for the Production of Certified Reference Standards of Octachlorodibenzo-p-dioxin-¹³C₁₂
The transformation of synthesized ¹³C₁₂-OCDD into a Certified Reference Material (CRM) is a metrologically rigorous process that ensures its accuracy and reliability for quantitative analysis. reagecon.com This process is essential for its use in regulatory methods, such as those developed by the U.S. Environmental Protection Agency (EPA), for monitoring persistent organic pollutants. isotope.comwell-labs.com
The key stages in producing a ¹³C₁₂-OCDD CRM include:
Purification: Following synthesis, the crude ¹³C₁₂-OCDD is subjected to extensive purification. Techniques like column chromatography and recrystallization are employed to remove any unlabeled or partially labeled species, isomers, and other chemical impurities.
Value Assignment (Certification): The concentration of the ¹³C₁₂-OCDD in a solution (typically a solvent like nonane) is precisely determined. isotope.com This is achieved using isotope dilution high-resolution gas chromatography/mass spectrometry (ID-HRGC/HRMS), a highly sensitive and specific technique. isotope.comscioninstruments.com The certification process also involves a comprehensive assessment of uncertainties from all potential sources of error. exaxol.comelementalmicroanalysis.com
Homogeneity and Stability Assessment: The manufacturer must demonstrate that the CRM is homogeneous, meaning the concentration is uniform across all units within a batch. accredia.it Extensive stability studies are also performed under various storage conditions to establish a reliable shelf-life and ensure the certified value remains valid over time. reagecon.comaccredia.it
The final product is accompanied by a Certificate of Analysis, which details the certified concentration, its associated uncertainty, and the methods used for characterization, providing the end-user with full confidence in the standard. scottautomation.com
Rigorous Quality Assurance and Control Protocols in the Manufacturing of ¹³C-Labeled Standards for Academic Investigations
The production of high-quality ¹³C-labeled standards is underpinned by a robust Quality Management System. Many premier reference material producers are accredited to ISO 17034 , an international standard that outlines the specific requirements for the competence of reference material producers. aroscientific.comansi.org This accreditation provides the highest level of quality assurance and demonstrates that the manufacturer operates competently in a metrologically valid manner. reagecon.comelementalmicroanalysis.com
Key components of the quality assurance and control protocols under a framework like ISO 17034 include:
Comprehensive Documentation and Traceability: Every aspect of the production process is documented, from the characterization of raw materials to the final certification and packaging. reagecon.com This ensures an unbroken chain of traceability for the certified values.
Material Characterization: The starting materials and the final product undergo rigorous characterization. For ¹³C₁₂-OCDD, this includes confirming isotopic enrichment and chemical purity. The isotopic purity is critical, as any presence of the unlabeled analyte could compromise the results of an isotope dilution analysis. nih.gov
Metrologically Valid Procedures: The methods used for certification must be validated to ensure they are accurate and reliable. This includes the proper calibration of instruments and the use of appropriate statistical methods to calculate certified values and their uncertainties. nih.gov
Internal Quality Control (IQC): During analysis, IQC procedures are essential. This involves running control samples and laboratory standards to monitor the performance of the analytical method. nih.govbu.edu For dioxin analysis, this may include checking recovery rates of the labeled standards, which should typically fall within a specified range (e.g., 60-120%) to be considered acceptable. scioninstruments.com
Inter-laboratory Comparisons: Participation in proficiency testing or inter-laboratory comparison studies allows a producer to benchmark their results against other competent laboratories, providing external validation of their measurement capabilities. dspsystems.eu
By adhering to these stringent protocols, manufacturers can ensure that each batch of ¹³C₁₂-OCDD standard meets the high-purity and high-accuracy requirements needed for demanding research and regulatory monitoring applications. exaxol.com
Formation Mechanisms of Polychlorinated Dibenzo P Dioxins Pcdds
De Novo Synthesis Pathways of PCDDs in High-Temperature Thermal Processes
De novo synthesis is a significant pathway for the formation of PCDDs in high-temperature environments like incinerators. researchgate.net This process involves the formation of PCDDs from elemental carbon and a chlorine source, rather than from precursor molecules that already have a similar ring structure. researchgate.net The temperature window for this synthesis is typically between 250°C and 450°C. tandfonline.comdiva-portal.org
The formation of PCDDs through de novo synthesis is significantly influenced by the presence of certain metals and carbonaceous materials which act as catalysts.
Metal Species:
Copper (Cu): Copper compounds, particularly copper(II) chloride (CuCl₂), are highly effective catalysts for PCDD formation. tandfonline.comejnet.orgosti.govaaqr.org Copper catalyzes the reaction between hydrogen chloride (HCl) and oxygen (O₂) to produce chlorine (Cl₂), which is a key chlorinating agent in PCDD synthesis. ejnet.orgosti.gov The catalytic activity of copper is strongest at approximately 400°C. ejnet.org Studies have shown a strong correlation between copper concentration in fly ash and the concentration of PCDDs. ejnet.org
Iron (Fe): Iron compounds also catalyze the formation of PCDDs, although they are generally less potent than copper. core.ac.uk Iron(III) chloride (FeCl₃) has been shown to catalyze PCDD formation from benzene (B151609). core.ac.uk
Other Metals: Zinc (Zn), sodium (Na), and potassium (K) have shown a positive correlation with PCDD concentrations, while silicon (Si) and aluminum (Al) have a negative correlation. tandfonline.comejnet.org Nickel (Ni) and cadmium (Cd) also exhibit catalytic activity, with metal chlorides being more active than metal oxides. nih.gov
Carbonaceous Materials:
Soot and Activated Carbon: Carbonaceous materials like soot and activated carbon serve as the carbon source for the de novo synthesis of PCDDs. researchgate.nettandfonline.com The structure and reactivity of the carbon matrix are important factors in the formation process. researchgate.net
Table 1: Catalytic Effects of Various Species on PCDD Formation This table is interactive. You can sort and filter the data by clicking on the headers.
| Catalyst | Type | Role in PCDD Formation | Reference |
|---|---|---|---|
| Copper (Cu) | Metal | Strong catalyst, promotes chlorination reactions. | tandfonline.comejnet.orgosti.govaaqr.org |
| Iron (Fe) | Metal | Catalyst, less potent than copper. | core.ac.uk |
| Zinc (Zn) | Metal | Positive correlation with PCDD concentration. | tandfonline.comejnet.org |
| Sodium (Na) | Metal | Positive correlation with PCDD concentration. | tandfonline.comejnet.org |
| Potassium (K) | Metal | Positive correlation with PCDD concentration. | tandfonline.comejnet.org |
| Silicon (Si) | Metal | Negative correlation with PCDD concentration. | tandfonline.comejnet.org |
| Aluminum (Al) | Metal | Negative correlation with PCDD concentration. | tandfonline.comejnet.org |
| Soot | Carbonaceous Material | Carbon source for de novo synthesis. | researchgate.nettandfonline.com |
| Activated Carbon | Carbonaceous Material | Carbon source for de novo synthesis. | researchgate.net |
The rate and extent of de novo synthesis of PCDDs are highly dependent on the surrounding atmosphere and temperature.
Temperature: The formation of PCDDs via de novo synthesis is optimal within a specific temperature range. Research indicates a peak formation rate between 300°C and 400°C. jst.go.jpacs.orgnih.gov For instance, on sinter plant fly ash, two temperature maxima for PCDD formation have been observed, one around 325°C and another around 400°C. acs.orgnih.gov Below this range, the reaction rates are too slow, and above it, decomposition of the newly formed PCDDs becomes significant. diva-portal.org
Oxygen (O₂): The presence of oxygen is crucial for de novo synthesis. nih.govaaqr.org It facilitates the conversion of inorganic chlorine to organic chlorine and the chlorination of the carbon matrix. aaqr.org The yield of PCDDs generally increases with higher oxygen concentrations. nih.gov
Chlorine (Cl): A source of chlorine is a fundamental requirement for the formation of PCDDs. tandfonline.com This can be in the form of hydrogen chloride (HCl) or metal chlorides. osti.gov
Table 2: Influence of Temperature and Atmosphere on De Novo Synthesis of PCDDs This table is interactive. You can sort and filter the data by clicking on the headers.
| Parameter | Optimal Range/Condition | Effect on PCDD Formation | Reference |
|---|---|---|---|
| Temperature | 300°C - 400°C | Maximum formation rate. | jst.go.jpacs.orgnih.gov |
| Oxygen (O₂) | Increased concentration | Promotes PCDD formation. | nih.govaaqr.org |
| Chlorine (Cl) | Presence required | Essential for chlorination of organic structures. | tandfonline.com |
Precursor Formation Mechanisms of PCDDs from Chlorinated Organic Compounds
Another major pathway for PCDD formation involves the transformation of chlorinated organic compounds, known as precursors. researchgate.net This route is distinct from de novo synthesis as it starts with molecules that already contain some of the structural elements of PCDDs.
Chlorophenols and chlorobenzenes are well-established precursors to PCDDs. researchgate.netresearchgate.net The condensation of two chlorophenol molecules, particularly at ortho-positions, can lead to the formation of a PCDD molecule. nih.gov The presence of metal catalysts, such as copper, can enhance these condensation reactions by several orders of magnitude. ejnet.org For example, the pyrolysis of chlorinated phenates at around 280°C results in the formation of specific PCDD congeners. nih.gov
PCDDs can also be formed through reactions that occur entirely in the gas phase, without the need for a solid catalyst surface. researchgate.net These reactions typically occur at higher temperatures, in the range of 600°C to 800°C. researchgate.net The primary mechanism involves the formation of phenoxy radicals from chlorophenols. nih.gov These highly reactive radicals can then dimerize to form PCDDs. nih.govacs.org The formation of PCDDs from 2,4,5-trichlorophenol, for instance, is preferred over the formation of polychlorinated dibenzofurans (PCDFs) in the gas phase. acs.orgnih.gov Theoretical studies have revealed several energetically favorable pathways for the formation of PCDDs from chlorophenol precursors in the gas phase. acs.orgnih.gov
Mechanisms of In Vivo Biological Conversion Leading to Octachlorodibenzo-p-dioxin (B131699) Formation
While the high-temperature formation of PCDDs is well-studied, there is also evidence for their formation within living organisms, a process known as in vivo biological conversion.
Research has shown that certain precursor compounds can be converted to octachlorodibenzo-p-dioxin (OCDD) within biological systems. A study investigating the in vivo formation of dioxins in rats found that while pentachlorophenol (B1679276) was not converted to dioxins, a predioxin, nonachloro-2-phenoxyphenol, was converted to OCDD. nih.gov The conversion rate of this predioxin was found to be dependent on the amount of both the predioxin and OCDD already present in the diet. nih.gov The exact mechanism for this biological conversion is still under investigation but may be either enzymatic or spontaneous. nih.gov
Furthermore, in vitro studies have demonstrated the formation of PCDDs from chlorophenol mixtures by lignolytic enzymes, such as lignin (B12514952) peroxidase and manganese peroxidase, which can be found in environments like composting sewage sludge. nih.gov Specifically, experiments with manganese peroxidase and a mixture of tri-, tetra-, and pentachlorophenols resulted in a significant increase in the concentration of OCDD. nih.gov This suggests a potential biogenic formation pathway for highly chlorinated dioxins like OCDD in the environment. nih.gov
Environmental Occurrence and Distribution of Octachlorodibenzo P Dioxin
Global Atmospheric Transport and Deposition Patterns of PCDD/Fs
The atmosphere serves as a primary pathway for the global distribution of PCDD/Fs. taylorfrancis.com These compounds are released into the air from various sources and can travel long distances before being deposited in terrestrial and aquatic environments. taylorfrancis.com
Studies conducted in remote oceanic locations, such as the North Pacific Ocean, have confirmed the presence of synthetic organic pollutants, including PCDD/Fs, far from industrial and heavily populated areas. miami.edu These findings underscore the long-range atmospheric transport of these compounds. miami.edu In such remote marine atmospheres, the concentrations of these pollutants are considered to represent the minimum background levels on a global scale. miami.edu For instance, research in the Mediterranean has found Σ2,3,7,8-PCDD/F air concentrations to be in the range of 0.2-1.4 pg m⁻³, which are typical for rural areas. nih.gov
The movement of air masses plays a crucial role in the transport of PCDD/Fs from continental sources to remote areas. noaa.govwisc.edu An air mass is a large volume of air with relatively uniform temperature and humidity, acquiring its characteristics from its source region. noaa.govwisc.edu The path an air mass travels, known as its back trajectory, can be analyzed to identify potential source regions of pollutants. researchgate.net
Air masses are broadly categorized as continental (dry) or maritime (moist) and further classified by temperature as Arctic, Polar, or Tropical. noaa.govuci.edu For example, a continental polar (cP) air mass is cold and dry, while a maritime tropical (mT) air mass is warm and moist. wisc.edu As these air masses move, they can transport pollutants over long distances. nih.gov For instance, modeling studies have shown that for many major PCDD/F emission sources, the majority of emissions are transported beyond 100 km from the source. nih.gov The analysis of back trajectories helps in understanding how industrial and urban emissions from continents contribute to the PCDD/F levels observed in remote oceanic and terrestrial environments. researchgate.net
Atmospheric deposition is a key process for removing PCDD/Fs from the atmosphere and transferring them to the Earth's surface, including the oceans. nih.gov This deposition occurs through two primary mechanisms: dry deposition and wet deposition. nih.gov Dry deposition involves the settling of particles and the absorption of gases, while wet deposition involves the removal of these substances by precipitation. nih.gov
For higher chlorinated PCDD/Fs like OCDD, which are predominantly particle-bound, dry deposition is a significant pathway. nih.govnih.gov The average dry aerosol deposition flux of total PCDD/Fs to the Atlantic Ocean has been estimated to be around 9 ng m⁻² yr⁻¹. nih.gov This results in an estimated total dry aerosol deposition of approximately 500 kg of PCDD/Fs to the Atlantic Ocean annually. nih.gov However, it is important to note that for lower chlorinated PCDD/Fs, air-water exchange can be the dominant deposition mechanism. nih.gov Studies in Taiwan have shown that wet deposition can be a more significant removal mechanism than dry deposition in certain conditions, with wet deposition fluxes being notably higher than dry deposition fluxes. nih.gov
Atmospheric Deposition of PCDD/Fs
| Location | Parameter | Value | Source |
|---|---|---|---|
| Atlantic Ocean | Average Dry Aerosol Deposition Flux (ΣPCDD/Fs) | 9 ng m⁻² yr⁻¹ | nih.gov |
| Atlantic Ocean | Total Dry Aerosol Deposition (ΣPCDD/Fs) | 500 kg yr⁻¹ | nih.gov |
| Northern Taiwan | Wet Deposition Flux (PCDD/Fs) | 39.4 - 228 pg I-TEQ/m² rainy day | nih.gov |
| Northern Taiwan | Dry Deposition Flux (PCDD/Fs) | 12.3 - 16.7 pg I-TEQ/m² sunny day | nih.gov |
Distribution and Concentrations in Terrestrial Environments (Soils and Sediments)
Soils and sediments act as significant sinks for PCDD/Fs, including OCDD, accumulating these persistent compounds over long periods. epa.govmdpi.com
The concentrations of PCDD/Fs in soils and sediments can vary significantly both spatially and over time. researchgate.netmdpi.com In contaminated areas, such as industrial sites or regions affected by specific pollution events, the levels can be exceptionally high. For example, in the Changsha-Zhuzhou-Xiangtan urban agglomeration in China, PCDD/F concentrations in surface soils ranged from 268 to 7,510 pg g⁻¹ dry weight (dw), with OCDD being the most dominant congener. researchgate.net Similarly, high levels of dioxins have been found in the soils of Midland, Michigan, particularly in the Tittabawassee River floodplain. nih.gov
In contrast, pristine or remote areas generally exhibit much lower concentrations, reflecting background levels from atmospheric deposition. However, even in these areas, temporal trends often show an increase in PCDD/F concentrations from the mid-20th century, corresponding with industrialization. acs.org For instance, studies of sediment cores from the Baltic Sea have revealed spatial differences in organochlorine concentrations, primarily due to a few major point sources. researchgate.net A study in the Gulf of Finland showed that surface sediments contained 24-66% of the maximum concentrations that were present in the 1960s-1970s. researchgate.net
Analyzing the vertical distribution of PCDD/Fs in sediment cores provides a valuable historical record of contamination. nih.gov The layers of sediment correspond to different time periods, allowing researchers to reconstruct past deposition trends. nih.gov
Studies of sediment cores from various locations have consistently shown a pattern of increasing PCDD/F concentrations starting around the 1930s-1940s, peaking in the 1970s-1980s, and then declining in more recent decades. acs.orgresearch-nexus.net This trend is often attributed to the rise and subsequent regulation of industrial activities that release dioxins, such as the use of certain herbicides and the incineration of waste. epa.govacs.org
In many sediment cores, OCDD is the predominant congener, often accounting for a significant percentage of the total PCDD/F concentration. researchgate.netacs.orgresearch-nexus.net For example, in sediment cores from Mexico, OCDD contributed an average of 90.8% to the total PCDD/F concentrations. researchgate.net Similarly, in a sediment core from the Northern Arabian Gulf, OCDD was the most abundant compound, making up about 55% of the total dioxins. research-nexus.net This prevalence of OCDD is a common feature in the environmental profiles of PCDD/Fs.
Historical Trends of OCDD in Sediment Cores
| Location | Key Finding | OCDD Contribution | Source |
|---|---|---|---|
| Mexico | Predominance of OCDD in sediment cores. | Average of 90.8% of total PCDD/Fs. | researchgate.net |
| Northern Arabian Gulf | OCDD was the predominant compound. | Approximately 55% of total dioxins. | research-nexus.net |
| Siskiwit Lake | Measured concentrations were dominated by OCDD. | Not specified. | acs.org |
Presence and Partitioning Behavior in Aquatic Systems
Due to their chemical properties, when polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) like OCDD are released into aquatic environments, they predominantly associate with organic matter in sediments and the tissues of living organisms. ccme.ca Aquatic ecosystems often act as the final repository for such contaminants. nih.gov
Distribution between Gas and Aerosol Phases in Water Bodies
The movement of OCDD between the water surface and the atmosphere is governed by its physicochemical properties. With a very high octanol-water partition coefficient (log Kow), OCDD is strongly hydrophobic, meaning it has a low solubility in water and a high affinity for organic materials and particles. nih.govresearchgate.net While some amount can volatilize from water surfaces, its tendency is to adsorb to aerosol and particulate matter suspended in the water column and in the air above it. Studies on related compounds show that concentrations in the air above treated pools can be detected shortly after introduction, indicating some degree of volatilization. oup.com However, the primary state in the water column is bound to particles rather than being freely dissolved.
Sedimentation and Resuspension Dynamics of PCDD/Fs in Aquatic Sediments
Given their hydrophobicity, the majority of PCDD/Fs, including OCDD, that enter aquatic systems eventually bind to the organic fraction of suspended and bed sediments. ccme.ca These sediments then become long-term reservoirs for these persistent compounds. ccme.ca
Sedimentation: Studies in the Baltic Sea have tracked the sedimentation of PCDD/Fs using sediment traps. Research in the Kymijoki estuary, an area historically impacted by chlorophenol production, showed the highest sedimentation rates, dominated by highly chlorinated dibenzofurans. nih.gov These rates were an order of magnitude higher than in other river estuaries and two orders of magnitude higher than in open sea locations. nih.gov This highlights how industrial outfalls create localized hotspots of contamination in sediments.
Resuspension: Sediments are not static; they can be disturbed and resuspended by natural events (currents, storms) and human activities, re-releasing contaminants into the water column. helsinki.fi A study on the effects of benthic trawling in a Norwegian fjord system demonstrated that this practice can cause significant resuspension of sediment-associated PCDD/Fs. nih.gov Researchers observed an average tenfold increase in the freely dissolved concentrations of PCDD/Fs within minutes of the sediment being disturbed by a trawl. nih.gov This process can reintroduce buried contaminants into the aquatic food web, increasing their bioavailability. Factors influencing resuspension include particle size, flow rates, and the location of inlets/outlets in water bodies. sandia.gov
Interactive Table: Factors Influencing Sediment Resuspension Click on the headers to learn more about each factor.
| Factor | Description | Impact on Resuspension |
| Particle Size | The diameter of sediment particles. | Smaller particles are more easily resuspended into the water column. sandia.gov |
| Flow Rate | The speed of water movement. | Higher flow rates, creating more momentum, lead to greater resuspension. sandia.gov |
| Bioturbation | Disturbance of sediments by living organisms. | The activity of bottom-dwelling organisms can mix sediment layers and reintroduce contaminants to the water. helsinki.fi |
| Anthropogenic Activity | Human actions affecting water bodies. | Activities like benthic trawling can cause large-scale, acute resuspension events. nih.gov |
Bioaccumulation and Environmental Cycling in Non-Human Biota
Bioaccumulation is the process where an organism absorbs a substance, like OCDD, faster than it can excrete it, leading to a gradual buildup in its tissues. youtube.com This is particularly relevant for persistent, fat-soluble compounds. youtube.com
Mechanisms of Trophic Transfer within Food Chains
Trophic transfer refers to the movement of contaminants from one level of the food chain to the next. The extent of this transfer is influenced by the compound's properties, such as its hydrophobicity (log Kow) and its susceptibility to being metabolized by the organism. eeer.orgresearchgate.net
For many organochlorines, concentration tends to increase at higher trophic levels (biomagnification). However, for highly chlorinated compounds like OCDD, the pattern can be different. A study in the marine food web of Bohai Bay, China, found that lipid equivalent concentrations of highly chlorinated PCDD/Fs, including OCDD, significantly declined with increasing trophic levels. nih.gov This phenomenon, known as trophic dilution, suggests that OCDD is not efficiently transferred up the food chain. This may be due to its very low water solubility, large molecular size, and poor absorption efficiency by organisms. In contrast, less chlorinated dioxins and PCBs in the same study showed evidence of bioaccumulation. nih.gov Studies on fish in the Great Lakes have also shown that body weight and lipid content are significant factors influencing the accumulation of PCDD/Fs. nih.gov
Accumulation and Depuration Kinetics in Terrestrial and Aquatic Model Organisms
The accumulation and elimination (depuration) of OCDD have been studied in various organisms, revealing slow kinetics.
Aquatic Organisms: The bioaccumulation factor (BCF), which measures the uptake of a chemical from water, has been determined for OCDD in aquatic species.
In one aquarium study, the measured BCF for OCDD was 45.5. nih.gov This study noted that the BCF for dioxins tended to decrease as the number of chlorine atoms increased. nih.gov
For guppies (Poecilia reticulata), the BCF was found to be 708 on a wet weight basis and 7,762 on a lipid basis. nih.gov While significant, these BCFs are relatively low compared to OCDD's high log Kow, suggesting its bioavailability is limited. nih.gov
Terrestrial Organisms: Studies in laboratory animals provide insight into how OCDD behaves in terrestrial species.
In male Fischer 344 rats, the gastrointestinal absorption of OCDD was low and did not exceed 10% of the administered oral dose. nih.gov
Once absorbed, OCDD primarily accumulates in the liver, followed by adipose tissue and skin. nih.gov
The elimination of OCDD is slow. The whole-body half-life in rats was estimated to be between 3 and 5 months. nih.gov Feces was the major route of elimination, with no metabolites of OCDD detected, indicating it is not readily broken down by the body. nih.gov
Interactive Table: Kinetic Data for Octachlorodibenzo-p-dioxin (B131699) (OCDD) Explore the accumulation and elimination data for OCDD in different organisms.
| Parameter | Organism | Value | Source |
| Bioaccumulation Factor (BCF) | General Aquarium Study | 45.5 | nih.gov |
| Bioaccumulation Factor (BCF) | Guppy (Poecilia reticulata) | 708 (wet weight) | nih.gov |
| Bioaccumulation Factor (BCF) | Guppy (Poecilia reticulata) | 7,762 (lipid basis) | nih.gov |
| Whole-Body Half-Life | Rat (Fischer 344) | 3 to 5 months | nih.gov |
| Primary Accumulation Sites | Rat (Fischer 344) | Liver, Adipose Tissue, Skin | nih.gov |
Source Apportionment and Environmental Forensics Studies Involving Octachlorodibenzo P Dioxin
Identification and Characterization of Anthropogenic and Natural Emission Sources of PCDD/Fs
Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), including OCDD, are not intentionally produced but are formed as unintentional byproducts of various thermal and chemical processes. nih.govmdpi.com
Incineration of various waste streams is a major anthropogenic source of PCDD/Fs. medchemexpress.commdpi.com The process involves the combustion of materials that may contain chlorine and organic precursors, leading to the formation of dioxins. medchemexpress.com
Municipal Solid Waste Incineration (MSWI): Historically, MSWIs were significant contributors to dioxin emissions. nih.gov Modern facilities with advanced air pollution control devices (APCDs) have drastically reduced these emissions. medchemexpress.com However, poorly designed or operated incinerators can still release substantial amounts of PCDD/Fs. medchemexpress.com The composition of the waste, combustion temperature, and the efficiency of gas cooling and cleaning systems are critical factors influencing emission levels. libios.fr
Medical Waste Incineration: The incineration of medical waste, which often contains chlorinated plastics like PVC, has also been a notable source of PCDD/Fs. lgcstandards.commdpi.com Similar to MSWIs, stringent regulations and improved technologies have led to a significant decrease in emissions from this source in many countries. mdpi.com
Hazardous Waste Incineration: The high-temperature incineration of hazardous industrial wastes can also generate PCDD/Fs. biocompare.com The specific nature of the waste and the operational conditions of the incinerator determine the congener profile of the emissions. biocompare.com
Table 1: PCDD/F Emissions from Various Incineration Sources
| Incineration Source | Key Factors Influencing Emissions | Common PCDD/F Congeners |
| Municipal Solid Waste | Waste composition, combustion efficiency, air pollution control devices | OCDD, Hepta-CDD/Fs |
| Medical Waste | Presence of chlorinated plastics (PVC), temperature control | High levels of various PCDD/Fs |
| Hazardous Waste | Specific chemical composition of waste, incinerator design | Dependent on waste stream |
This table is generated based on information from multiple sources and provides a generalized overview.
A variety of industrial processes contribute to the environmental burden of PCDD/Fs. mdpi.com
Chemical Manufacturing: The production of certain chlorinated chemicals, such as pentachlorophenol (B1679276) (PCP), a wood preservative, has been a significant historical source of PCDD/F contamination, with OCDD being a major congener. lgcstandards.com
Metallurgical Operations: Sintering plants in the steel industry and secondary non-ferrous metal smelters (e.g., copper, aluminum) can release PCDD/Fs. mdpi.com These high-temperature processes provide the necessary conditions for dioxin formation if chlorine donors are present.
Paper and Pulp Wastes: The use of chlorine for bleaching wood pulp was a major source of dioxins, including TCDD and TCDF, in the past. mdpi.com The shift to elemental chlorine-free (ECF) and totally chlorine-free (TCF) bleaching processes has significantly reduced these emissions. mdpi.com
Natural combustion processes also contribute to the background levels of PCDD/Fs in the environment.
Forest Fires: The large-scale combustion of biomass during forest fires can release PCDD/Fs into the atmosphere. utwente.nlnih.gov The amount and type of dioxins produced depend on factors such as the type of vegetation and the temperature of the fire. Studies have shown increased concentrations of PCDD/Fs in soil and ash following forest fires. utwente.nl
Volcanic Activity: Volcanic eruptions are another natural source of PCDD/Fs. The high temperatures and presence of chlorine and carbon in volcanic gases can lead to the formation of these compounds. Research has also pointed to the natural formation of dioxins in ancient clays (B1170129) through geological processes over millions of years, with OCDD being a principal congener.
Application of Isomer Profile Analysis for Source Fingerprinting and Discrimination
Each source of PCDD/Fs tends to have a characteristic distribution of the 210 different dioxin and furan (B31954) congeners, known as its "isomer profile" or "fingerprint". nih.gov Environmental forensic investigators analyze the congener patterns in environmental samples and compare them to the known fingerprints of potential sources.
By examining the relative abundances of different isomers, particularly the 17 most toxic 2,3,7,8-substituted congeners, scientists can often distinguish between different sources. nih.gov For example, the PCDD/F profile from the historical use of pentachlorophenol is typically dominated by OCDD. In contrast, emissions from certain incinerators may have a higher proportion of other congeners. This technique is a cornerstone of source apportionment studies, helping to identify responsible parties in cases of environmental contamination.
Advanced Statistical and Modeling Approaches for Source Attribution
Complex environmental scenarios with multiple potential sources often require more sophisticated data analysis techniques.
Positive Matrix Factorization (PMF) is a powerful statistical receptor model widely used in environmental forensics to apportion sources of pollutants, including PCDD/Fs. medchemexpress.com PMF analyzes a large dataset of congener concentrations from multiple environmental samples to identify a smaller number of underlying source profiles and to quantify the contribution of each source to each sample.
A key advantage of PMF is that it incorporates the uncertainty associated with the analytical data into its calculations, leading to more robust and defensible results. Studies have successfully used PMF to differentiate between various sources of PCDD/Fs in different environmental media, such as sediments, soils, and even in biological samples like chicken eggs, providing valuable insights for targeted pollution control strategies. medchemexpress.com For instance, PMF has been used to distinguish between atmospheric deposition, industrial discharges, and historical contamination in sediments. medchemexpress.com
Novel Distribution-Based Qualitative and Quantitative Methods (e.g., Kullback-Leibler Divergence, Bhattacharya Measure, L2 norm)
Traditional methods for identifying the sources of dioxin contamination, such as Positive Matrix Factorization (PMF), are being supplemented by novel distribution-based statistical techniques. These methods offer alternative approaches for both qualitative and quantitative source apportionment in complex environmental systems. Current time information in Côtes-d'Armor, FR.researchgate.net
A significant study on the sediments of the Houston Ship Channel-San Jacinto River-Galveston Bay (HSC-SJR-GB) estuarine system demonstrates the application of these novel methods. Current time information in Côtes-d'Armor, FR.researchgate.net Researchers identified four primary dioxin contributors: air, runoff, industrial effluent, and industrial paper and pulp wastes. Current time information in Côtes-d'Armor, FR. To unravel the spatial and temporal sourcing patterns, two qualitative methods, the Kullback-Leibler (K-L) divergence and the Bhattacharya measure (BM), and one quantitative method, the L2 norm, were employed. Current time information in Côtes-d'Armor, FR.researchgate.net
Kullback-Leibler (K-L) Divergence and Bhattacharya Measure (BM): These are qualitative, measure-theoretic techniques used to determine the similarity or difference between the probability distributions of dioxin congener profiles in environmental samples and known sources. A smaller divergence or distance value indicates a higher similarity between the sample and the source profile. In the Houston Ship Channel study, these methods helped establish a widespread contribution from air and runoff sources across the estuary, with more geographically focused impacts from industrial sources and Superfund sites. Current time information in Côtes-d'Armor, FR.
L2 norm: This quantitative method was used to estimate the contribution of each source to the dioxin concentrations found in the sediments. Current time information in Côtes-d'Armor, FR. The L2 norm is a mathematical tool that can analyze the difference between points, allowing for a numerical evaluation. researchgate.net The results from the L2 norm were compared with those from the conventional PMF method, showing statistically significant correlations and validating the utility of these newer approaches. Current time information in Côtes-d'Armor, FR. The study highlighted that these distribution-based methods are robust in detailing spatial and temporal shifts in dioxin sourcing. Current time information in Côtes-d'Armor, FR.researchgate.net
The table below summarizes the comparison between the novel methods and the conventional PMF method as observed in the Houston Ship Channel study.
| Method | Type | Application in Dioxin Source Apportionment | Key Finding |
| Kullback-Leibler Divergence | Qualitative | Compares the dioxin congener distribution of a sample to known source profiles to identify likely contributors. Current time information in Côtes-d'Armor, FR. | Indicated global contribution from air and runoff with localized industrial impacts. Current time information in Côtes-d'Armor, FR. |
| Bhattacharya Measure | Qualitative | Similar to K-L Divergence, it measures the similarity between probability distributions of samples and sources. Current time information in Côtes-d'Armor, FR. | Confirmed the findings of the K-L Divergence, showing widespread and localized source patterns. Current time information in Côtes-d'Armor, FR. |
| L2 norm | Quantitative | Quantifies the contribution of different sources to the overall dioxin concentration in sediments. Current time information in Côtes-d'Armor, FR. | Provided quantitative source contributions that correlated significantly with PMF results. Current time information in Côtes-d'Armor, FR. |
| Positive Matrix Factorization (PMF) | Quantitative (Conventional) | A receptor model used to identify and quantify source contributions to environmental samples. Current time information in Côtes-d'Armor, FR.researchgate.net | Served as a benchmark for validating the novel distribution-based methods. Current time information in Côtes-d'Armor, FR. |
Development and Application of Long-Range Transport Models for Global Source Contribution Assessment
Octachlorodibenzo-p-dioxin (B131699), like other persistent organic pollutants (POPs), is subject to long-range atmospheric transport, leading to its presence in remote ecosystems far from its original sources. ejnet.orgcec.org Assessing the global contribution of various sources relies on the development and application of sophisticated atmospheric transport models. oecd.orgrsc.orgresearchgate.net These models simulate the movement, transformation, and deposition of pollutants over vast distances. ejnet.orgepa.gov
Several models are instrumental in this assessment:
CALPUFF: This is an advanced, non-steady-state puff dispersion model that can simulate the effects of changing meteorological conditions on pollution transport over scales of tens to hundreds of kilometers. epa.govwikipedia.org It includes algorithms for critical processes like wet and dry deposition and chemical transformation. epa.gov The U.S. Environmental Protection Agency (EPA) has listed it as an alternative model for assessing the long-range transport of pollutants. wikipedia.org
HYSPLIT (Hybrid Single-Particle Lagrangian Integrated Trajectory): This model is used for source-to-receptor tracking and can identify the major contributing sources responsible for dioxin deposition in specific areas. ejnet.org A study on dioxin deposition in Nunavut, Arctic Canada, utilized the HYSPLIT model to determine that sources outside the territory were responsible for almost all of the deposited dioxin, with U.S. sources contributing 70-82%. ejnet.orgcec.org
Atmospheric Transport Models for the Arctic: Studies assessing PCDD/F pollution in the Arctic atmosphere have implemented global atmospheric emission inventories into transport models. rsc.orgresearchgate.net One such study, covering 2011 to 2020, found that wildfire emissions have become an increasingly significant contributor to PCDD/F concentrations in the Arctic air, accounting for about 70% in 2020. rsc.orgresearchgate.net This highlights the growing importance of natural and quasi-natural sources in the global distribution of dioxins.
The following table presents a summary of key long-range transport models and their applications in assessing dioxin source contributions.
| Model/Tool | Key Features | Application in Dioxin Assessment | Example Finding |
| CALPUFF | Non-steady-state Lagrangian puff model; simulates time- and space-varying conditions. wikipedia.org | Assessing long-range transport and deposition of pollutants like dioxins over hundreds of kilometers. epa.gov | Suitable for modeling criteria pollutants and secondary particulate matter formation. |
| HYSPLIT | Lagrangian model for computing air parcel trajectories. | Tracking dioxin transport from specific sources to remote receptors. | Determined that 70-82% of dioxin deposition in Nunavut originated from U.S. sources. ejnet.org |
| OECD Pov and LRTP Screening Tool | Multimedia chemical fate model; estimates persistence and transport potential. oecd.orgethz.ch | Screening chemicals to identify potential POPs based on their LRTP. oecd.org | Used to compare the LRTP of POP candidates to known POPs like PCBs. ethz.ch |
| Atmospheric Transport Models (General) | Incorporate global emission inventories to simulate atmospheric concentrations. rsc.orgresearchgate.net | Quantitatively assessing pollution in remote regions like the Arctic. rsc.orgresearchgate.net | Wildfire emissions contributed to ~70% of PCDD/Fs concentrations in Arctic air in 2020. rsc.org |
Environmental Remediation and Mitigation Strategies for Octachlorodibenzo P Dioxin Contamination
Thermal Treatment Technologies for PCDD/F Destruction in Contaminated Matrices
Thermal treatment is a prominent method for the remediation of soils and other materials contaminated with PCDD/Fs. nih.gov These techniques utilize heat to either completely destroy the dioxin molecules or transform them into less toxic compounds.
High-Temperature Combustion for Complete Destruction of PCDD/Fs
High-temperature combustion, or incineration, is a well-established technology for the complete destruction of PCDD/Fs. nih.govclu-in.org This process typically involves heating the contaminated material to temperatures above 850°C, and in some cases as high as 1200°C, to ensure the complete breakdown of the dioxin structure. nih.govresearchgate.net
Research has demonstrated that high-temperature incineration can achieve a destruction and removal efficiency of over 99.99% for PCDD/Fs in heavily contaminated soil. nih.gov For instance, treating soil with an initial PCDD/F content of 35,970 ng I-TEQ/kg at 750°C and 850°C in a primary furnace, followed by a secondary furnace at 1200°C, resulted in treated soil concentrations far below regulatory standards. nih.gov However, it is crucial to manage the flue gases produced during incineration, as they can still contain harmful levels of PCDD/Fs if not properly treated with air pollution control devices. nih.gov
The effectiveness of high-temperature combustion is dependent on several factors, including temperature, residence time, and the presence of oxygen. researchgate.nettandfonline.com Generally, a temperature of at least 850°C with a gas residence time of 2 seconds is considered necessary for the total destruction of dioxins. researchgate.net At temperatures of 1200°C, the required residence time for complete destruction is reduced to milliseconds. researchgate.net
Low-Temperature Thermal Treatment Approaches for Dechlorination and Degradation of PCDD/Fs in Fly Ash
Low-temperature thermal treatment, typically conducted at temperatures below 500°C, offers an alternative to high-temperature incineration for the remediation of PCDD/F-contaminated materials, particularly fly ash from municipal solid waste incinerators. mdpi.commdpi.com This approach focuses on the dechlorination and degradation of PCDD/Fs rather than their complete destruction.
Studies have shown that low-temperature thermal treatment in an inert atmosphere, such as nitrogen, can be highly effective. mdpi.commdpi.com For example, thermal treatment at 350°C for one hour under a nitrogen atmosphere has been reported to achieve a PCDD/F degradation efficiency of 99.7%. mdpi.com The primary mechanisms at play are believed to be dechlorination and hydrogenation reactions. mdpi.com
The composition of the fly ash itself can influence the effectiveness of low-temperature thermal treatment. nih.gov The presence of unburned carbon and certain metals can impact the degradation of PCDD/Fs. nih.gov Research has also explored the use of catalysts to enhance the efficiency of low-temperature pyrolysis, with some studies showing that the addition of catalysts can significantly improve the degradation of dioxins at lower temperatures. mdpi.com
Interactive Table: Comparison of Thermal Treatment Technologies for PCDD/F Remediation
| Technology | Temperature Range (°C) | Primary Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| High-Temperature Combustion | >850 | Complete Destruction | High destruction efficiency | Potential for flue gas contamination, high energy consumption |
| Low-Temperature Thermal Treatment | <500 | Dechlorination, Degradation | Lower energy consumption, potential for material recovery | May not achieve complete destruction, effectiveness can be matrix-dependent |
Chemical Degradation Approaches for PCDD/F Abatement
Chemical degradation methods provide an alternative to thermal treatment for the abatement of PCDD/Fs. These approaches utilize chemical reactions to break down the dioxin structure or reduce its toxicity.
Dechlorination and Hydrogenation Reactions
Dechlorination and hydrogenation are key chemical reactions used to degrade PCDD/Fs. These reactions involve the removal of chlorine atoms from the dioxin molecule and their replacement with hydrogen atoms, leading to the formation of less chlorinated and less toxic congeners.
One notable approach involves the use of copper as a catalyst. acs.orgglobalauthorid.com Research has shown that copper can catalyze the dechlorination and hydrogenation of octachlorodibenzo-p-dioxin (B131699) (OCDD) and other PCDD/Fs at relatively low temperatures. acs.org For example, at 120°C, OCDD can be significantly dechlorinated within 20 hours in the presence of copper powder. acs.org At higher temperatures, such as 300°C, the decomposition of OCDD and its intermediate products can be nearly complete within a minute. acs.org
Heating OCDD-added fly ash under a vacuum has also been shown to induce dechlorination and hydrogenation reactions, resulting in a significant reduction of toxic equivalent (TEQ) for PCDDs. nih.gov Theoretical studies have also investigated the reaction pathways of OCDD dechlorination by hydrogen atoms, suggesting that a σ-complex plays a significant role in the reactions. researchgate.net
Research into Biological Remediation Potentials for Dioxin Contamination
Bioremediation, which utilizes microorganisms to break down pollutants, is being explored as a cost-effective and environmentally friendly approach for treating dioxin-contaminated soil and other materials. neptjournal.comnih.gov This method relies on the metabolic or enzymatic capabilities of bacteria and fungi to degrade or transform hazardous chemicals into less toxic compounds. neptjournal.com
Several microbial degradation pathways for dioxins have been identified, including:
Aerobic degradation: In the presence of oxygen, certain bacteria can use dioxygenase enzymes to attack the aromatic rings of dioxin molecules, leading to their breakdown. jst.go.jptandfonline.com
Anaerobic reductive dechlorination: Under anaerobic conditions, some microorganisms can remove chlorine atoms from highly chlorinated dioxins, a process known as dehalorespiration. neptjournal.com This is particularly effective for highly chlorinated congeners that are resistant to aerobic degradation. neptjournal.com
Fungal oxidation: Some fungi, such as Phanerochaete chrysosporium, have been shown to degrade dioxins using enzymes like cytochrome P-450 and lignin (B12514952) peroxidases. neptjournal.comjst.go.jp
Research has demonstrated the potential of bioremediation in various applications. For instance, a biocatalyst containing bacterial and fungal consortia achieved a 68.7% removal of PCDD/Fs from fly ash in 21 days. neptjournal.com Aerobic composting has also shown promise, with one study reporting an 81% removal efficiency of dioxins from contaminated sites in 35 days. neptjournal.com
Interactive Table: Examples of Dioxin-Degrading Microorganisms
| Microorganism Type | Degradation Pathway | Example Species | Reference |
|---|---|---|---|
| Bacteria (Aerobic) | Oxidative degradation | Sphingomonas sp. strain RW1 | jst.go.jp |
| Bacteria (Anaerobic) | Reductive dechlorination | Dehalococcoides | neptjournal.com |
| Fungi | Fungal oxidation | Phanerochaete chrysosporium | neptjournal.com |
Academic Contributions to Environmental Management and Policy Frameworks for Persistent Organic Pollutants (POPs)
The global response to the threats posed by persistent organic pollutants (POPs), including dioxins, has been shaped significantly by academic research and international collaboration. thegef.orgepa.gov The Stockholm Convention on Persistent Organic Pollutants is a key international treaty aimed at eliminating or restricting the production and use of POPs. thegef.orgepa.gov
Academic research provides the scientific foundation for the development of effective environmental management and policy frameworks. This includes:
Risk Assessment: Studies on the toxicity and environmental fate of POPs inform the setting of cleanup standards and regulatory limits. researchgate.net
Technology Development: Research into remediation technologies, such as those discussed in this article, provides a toolbox of options for addressing POP contamination. clu-in.org
Monitoring and Inventories: Academic contributions are crucial for developing and refining methods to monitor POP levels in the environment and for creating accurate emission inventories from various sources. aaqr.org
The United States Environmental Protection Agency (EPA) and other international bodies rely on this scientific evidence to establish regulations and guidelines for the management of POPs. epa.gov For example, the EPA has implemented regulations under the Clean Air Act and Clean Water Act to control dioxin releases from industrial sources. epa.gov
Ongoing research continues to fill knowledge gaps and improve our understanding of the complex challenges associated with POPs, ensuring that environmental policies are based on the best available science. nih.gov
Future Directions in Research on Octachlorodibenzo P Dioxin and 13c Labeled Dioxin Standards
Advancements in Analytical Instrumentation and Method Sensitivity for Ultra-Trace Analysis
The accurate quantification of dioxins at ultra-trace levels is fundamental to understanding their environmental impact. For years, gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) has been the "gold standard" for this analysis due to its exceptional sensitivity and selectivity. nih.govpsu.edu However, the future of dioxin analysis is moving towards more accessible and versatile instrumentation without compromising performance.
Recent research has demonstrated that modern benchtop mass spectrometers, such as triple quadrupole (MS/MS) and quadrupole time-of-flight (Q-TOF) systems, can achieve the sensitivity and selectivity required for regulatory dioxin analysis. psu.edu These instruments offer significant advantages, including the ability to monitor a larger number of compounds simultaneously and greater ease of use compared to traditional GC-HRMS systems. psu.edu A key technique underpinning this high level of accuracy is the isotope dilution method, where a known amount of a 13C-labeled standard, like Octachlorodibenzo-p-dioxin-13C12, is added to a sample before processing. nih.govsgs.comboeing.com Because the labeled standard behaves almost identically to the native compound throughout extraction and cleanup, it serves as a robust internal benchmark, allowing for precise quantification even at parts-per-quadrillion levels. boeing.comepa.gov
Future advancements will likely focus on further miniaturization of instruments, faster analysis times, and the development of novel chromatographic columns with unique selectivities to better separate complex mixtures of congeners. nih.govpsu.edu The goal is to make ultra-trace analysis more efficient and cost-effective, enabling more widespread monitoring.
Table 1: Comparison of Mass Spectrometry Techniques for Dioxin Analysis
| Feature | High-Resolution Mass Spectrometry (HRMS) | Triple Quadrupole (MS/MS) | Quadrupole Time-of-Flight (Q-TOF) |
| Primary Use | Historically the "gold standard" for regulatory dioxin analysis. nih.govpsu.edu | Increasingly used for targeted, quantitative analysis. psu.edu | Used for both targeted and non-targeted screening. psu.edu |
| Selectivity | High | Very High (through MRM) | High (through accurate mass) |
| Sensitivity | Very High | Comparable to HRMS. psu.edu | Comparable to HRMS. psu.edu |
| Advantages | Established methodology. nih.gov | Can monitor many compounds; ease of use. psu.edu | Provides high-resolution data for unknown identification. |
| Limitations | Large footprint; complex operation. psu.edu | Primarily for targeted compounds. | Data files can be large and complex. |
Refinement and Validation of Environmental Fate and Transport Models for Global and Local Scales
Predicting how OCDD moves through and persists in the environment is crucial for risk assessment. Environmental fate and transport models are indispensable tools for this purpose, simulating the distribution of contaminants across air, water, soil, and biota. mdpi.comalaska.gov Recent efforts have focused on linking several modeling systems (e.g., AERMOD for air, MODFLOW for groundwater) to create more comprehensive, multi-compartment predictions of contaminant distribution from specific sources. nih.govtaftlaw.com
Future research will concentrate on refining these models by incorporating more nuanced data and processes. This includes improving the parameterization of physicochemical properties of dioxins and better representing the complex interactions within ecosystems, such as partitioning to dissolved organic carbon (DOC). mdpi.commdpi.com A significant challenge is the validation of these models against real-world data. Long-term monitoring programs are essential to collect the necessary data to calibrate and verify model predictions, ensuring their accuracy for both retrospective exposure assessments and forecasting future contamination scenarios. alaska.govnih.gov The goal is to develop models that can reliably predict OCDD concentrations on both a global scale, to understand its long-range transport, and on a local scale, to manage specific contaminated sites.
Elucidation of Previously Unidentified Formation Pathways and Environmental Transformation Processes
While major sources of OCDD, such as industrial processes and combustion, are well-known, there is evidence of other formation and transformation pathways in the environment. wikipedia.orgnih.gov The congener profiles of PCDDs found in some soils and clay deposits are often dominated by OCDD, a pattern not always consistent with known anthropogenic or natural combustion sources. nih.gov This has led to the hypothesis of in-situ formation.
Groundbreaking research has demonstrated that OCDD can be formed from the precursor pentachlorophenol (B1679276) (PCP) on the surface of naturally occurring clay minerals like Fe(III)-montmorillonite at ambient temperatures. nih.gov This clay-catalyzed reaction involves the dimerization and cyclization of PCP radicals, providing direct evidence for a previously unidentified soil-based formation pathway. nih.gov
Another critical area of future research is the environmental transformation of dioxins. Photolysis, or degradation by sunlight, is a known transformation process. wikipedia.orgnih.gov Studies have shown that UV light can alter the congener ratios in pesticide formulations, suggesting that sunlight exposure can change the "fingerprint" of a dioxin source over time. wikipedia.org Future work will aim to better quantify the rates and products of these transformation processes, including photolysis and microbial degradation, under various environmental conditions. nih.govepa.gov Understanding these pathways is essential for accurately modeling the persistence and ultimate fate of OCDD in the environment.
Table 2: Known and Investigated Formation/Transformation Pathways for OCDD
| Pathway | Description | Key Precursors/Factors | Research Focus |
| Combustion/Industrial | High-temperature processes like waste incineration and metal smelting. | Chlorinated organic compounds, inorganic chlorides, carbon source. | Optimizing combustion to minimize formation. |
| Clay-Catalyzed Formation | In-situ formation in soils and sediments. | Pentachlorophenol (PCP), clay minerals (e.g., montmorillonite). nih.gov | Identifying environmental conditions that favor this reaction. nih.gov |
| Photochemical Transformation | Alteration of dioxin congeners by sunlight. | UV light, presence of photosensitizers. wikipedia.orgnih.gov | Quantifying degradation rates and identifying transformation products. nih.gov |
| Biotic Transformation | Degradation by microorganisms. | Specific microbial enzymes. | Identifying capable microbial species and metabolic pathways. |
Expanding the Scope and Application of Isotopic Standards in Comprehensive Environmental Monitoring and Forensic Investigations
Carbon-13 labeled standards, particularly this compound, are indispensable for the accurate quantification of their native counterparts through isotope dilution mass spectrometry. isotope.combacwa.org This application is central to nearly all regulatory monitoring programs for dioxins in various matrices, including water, soil, and biological tissues. sgs.comepa.gov
Beyond simple quantification, the future lies in expanding the use of these isotopic standards in more complex applications, most notably in environmental forensics. researchgate.netfiveable.me Environmental forensics seeks to identify the source or sources of a contaminant release. researchgate.net By comparing the specific congener patterns and isotopic signatures of contaminants in the environment to those of potential sources, investigators can link pollution to its origin. researchgate.netehleringer.net
While stable isotope analysis has been extensively used for compounds like chlorinated solvents and hydrocarbons, its application to complex mixtures of dioxins is an evolving field. researchgate.netclu-in.org Future research will focus on building extensive databases of the isotopic signatures of dioxins from different industrial processes and sources. This will allow for more robust source apportionment studies. Furthermore, combining stable isotope data with other advanced analytical techniques can help "age-date" environmental contamination, providing a timeline for releases. researchgate.net The continued development and availability of a wide range of 13C-labeled dioxin standards are critical for advancing these powerful forensic and monitoring capabilities. dspsystems.eu
Q & A
Q. What analytical methods are recommended for detecting and quantifying Octachlorodibenzo-p-dioxin-13C12 in environmental samples?
Gas chromatography (GC) with electron-capture detection (ECD) is widely used. Key parameters include a capillary column coated with phase G2 (e.g., 0.25 mm × 30 m), helium carrier gas, and a temperature program from 70°C to 300°C at 15°C/min. Assay validation requires ≥99.0% purity of the 13C-labeled peak . For environmental matrices, isotope dilution with 13C-labeled internal standards improves accuracy, as seen in toluene-based solutions (50 µg/mL) .
Q. How is this compound synthesized, and what purity standards apply?
Synthesis typically involves chlorination of dibenzo-p-dioxin precursors using 13C-enriched reagents. The USP32 protocol specifies purity validation via GC-ECD, with Cambridge Isotope Laboratories cited as a reliable supplier . Critical impurities include non-13C congeners, which must be ≤1.0% of total peak area.
Q. What are the key physicochemical properties of this compound relevant to environmental fate studies?
Henry’s Law constants for chlorinated dioxins vary by congener. For example, tetrachlorinated analogs range from 7.9×10⁻² to 9.8×10⁻¹ (dimensionless), influenced by chlorine substitution patterns . This compound’s high hydrophobicity (log Kow >6) necessitates solvent-based extraction (e.g., toluene) for environmental sampling .
Advanced Research Questions
Q. How do isotopic effects (13C vs. 12C) influence the analytical precision of this compound in mass spectrometry?
The 13C-label introduces a mass shift of 12 Da, enabling discrimination from native dioxins in high-resolution MS. However, isotopic fractionation during extraction or chromatography can alter signal ratios. Method optimization requires calibration with matrix-matched standards and monitoring of retention time shifts .
Q. What strategies resolve contradictions in environmental persistence data for this compound across studies?
Discrepancies often arise from variability in soil organic carbon content or microbial activity. A meta-analysis framework is recommended:
- Step 1: Normalize degradation rates to soil organic matter (SOM) content.
- Step 2: Compare half-lives under standardized conditions (e.g., OECD 307 guidelines).
- Step 3: Use 13C-labeled analogs to trace metabolite pathways and validate abiotic vs. biotic degradation .
Q. How can computational models predict the binding affinity of this compound to aryl hydrocarbon receptors (AhR)?
Molecular docking studies using AhR ligand-binding domain structures (PDB ID: 5NJ8) reveal that chlorine substitution at positions 1, 2, 3, 7, 8 enhances binding. QSAR models correlate log EC50 values with electron-withdrawing effects of chlorine atoms. Experimental validation via luciferase reporter assays is critical .
Q. What advanced techniques improve sensitivity in detecting low-concentration this compound in biological tissues?
Accelerated solvent extraction (ASE) coupled with silica gel cleanup reduces lipid interference. For ultratrace analysis (pg/g levels), employ HRGC/HRMS with negative chemical ionization (NCI). Method detection limits (MDLs) ≤0.1 pg/g are achievable .
Data Interpretation and Experimental Design
Q. How should researchers design experiments to assess the photodegradation kinetics of this compound in aqueous systems?
- Experimental Setup: Use a solar simulator (λ >290 nm) with controlled pH (5–9) and dissolved organic matter (DOM).
- Data Collection: Monitor degradation via GC-MS at intervals (0, 6, 12, 24 hrs).
- Analysis: Apply pseudo-first-order kinetics; report quantum yields (Φ) and DOM-mediated rate enhancements .
Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity studies?
Benchmark dose (BMD) modeling is preferred over NOAEL/LOAEL due to reduced sensitivity to sample size. Use Hill equation fits for AhR activation data, and apply Akaike’s Information Criterion (AIC) to compare models .
Contradictions and Limitations
Q. Why do reported Henry’s Law constants for this compound vary across studies?
Variations stem from differences in temperature (e.g., 25°C vs. 20°C), salinity, and measurement techniques (e.g., wetted-wall column vs. static headspace). Researchers should standardize conditions and cite method-specific uncertainties (e.g., ±15% for Govers and Krop’s data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
